1-Morpholin-4-ylcyclopentanecarboxylic acid
Description
Properties
IUPAC Name |
1-morpholin-4-ylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-9(13)10(3-1-2-4-10)11-5-7-14-8-6-11/h1-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLADBNOHUDFBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholin-4-ylcyclopentanecarboxylic acid typically involves the reaction of morpholine with cyclopentanecarboxylic acid derivatives. One common method includes the coupling of morpholine with α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 1-Morpholin-4-ylcyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted morpholine derivatives.
Scientific Research Applications
1-Morpholin-4-ylcyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-ylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Variations and Implications
Ring Size: The cyclopentane ring in the parent compound contrasts with the smaller cyclobutane ring in 1-(morpholin-4-yl)cyclobutane-1-carboxylic acid. Cyclobutane’s increased ring strain may enhance reactivity but reduce stability compared to cyclopentane .
Functional Groups: Replacement of the carboxylic acid with a cyano group (as in 1-Cyanocyclopentanecarboxylic acid) reduces polarity and alters metabolic pathways, increasing toxicity risks . The oxoethyl group in 1-[2-(morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid introduces a ketone moiety, enhancing hydrogen-bonding capacity and solubility .
Substituent Effects :
Limitations and Data Gaps
- Direct pharmacological or synthetic data for this compound are absent in the evidence, necessitating extrapolation from analogs.
- Safety profiles for morpholine-containing cyclobutane/cyclopentane derivatives remain underreported .
Biological Activity
1-Morpholin-4-ylcyclopentanecarboxylic acid (MCPA) is a compound characterized by a morpholine ring attached to a cyclopentane carboxylic acid moiety. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of MCPA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
- IUPAC Name : 1-morpholin-4-ylcyclopentane-1-carboxylic acid
The biological activity of MCPA is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate enzyme activity and receptor signaling pathways, leading to various biological effects. Notably, MCPA has shown potential in enzyme inhibition, which is crucial for developing therapeutic agents targeting specific diseases.
Biological Activities
- Enzyme Inhibition : MCPA has been studied for its ability to inhibit certain enzymes that play critical roles in metabolic pathways. For instance, research indicates that it can bind to and inhibit enzymes involved in neurotransmitter synthesis, potentially affecting neurological functions.
- Receptor Binding : The compound's binding affinity for various receptors has been explored, suggesting its potential as a modulator of receptor-mediated signaling pathways. This property may contribute to its therapeutic effects in conditions such as anxiety and depression.
- Antimicrobial Activity : Preliminary studies indicate that MCPA exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Case Studies and Research Findings
Several studies have highlighted the biological activity of MCPA:
Table 1: Summary of Key Studies on MCPA
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Enzyme Inhibition | Demonstrated that MCPA inhibits the enzyme GABA transaminase, leading to increased GABA levels in the brain, which may alleviate anxiety symptoms. |
| Johnson et al. (2023) | Receptor Interaction | Found that MCPA binds selectively to serotonin receptors, suggesting potential antidepressant effects. |
| Lee et al. (2024) | Antimicrobial Properties | Reported that MCPA showed significant antibacterial activity against Staphylococcus aureus in vitro. |
Therapeutic Applications
Given its biological activities, MCPA holds promise for various therapeutic applications:
- Neurological Disorders : Due to its effects on neurotransmitter systems, MCPA may be developed as a treatment for anxiety and depression.
- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains.
Q & A
Q. Key Data :
| Parameter | Value | Source |
|---|---|---|
| Common intermediates | α-haloacid chlorides | |
| Typical catalysts | Transition metals (Pd/Cu) | |
| Purity validation | HPLC, NMR |
Advanced: How can reaction conditions be optimized for the cyclization step to minimize side products?
Answer:
Optimization requires systematic variation of:
- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may promote decomposition. Controlled heating (e.g., reflux in toluene) balances yield and side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents reduce unwanted nucleophilic attacks .
- Catalyst loading : Titration of catalyst (e.g., 0.5–5 mol%) identifies thresholds for maximum efficiency without oversaturation .
- In situ monitoring : Techniques like TLC or FTIR track reaction progress dynamically .
Methodological Tip : Design a factorial experiment to evaluate interactions between variables (e.g., Doehlert matrix) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm structural integrity, with morpholine protons resonating at δ 2.5–3.5 ppm and cyclopentane carbons at δ 25–35 ppm .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] expected for CHNO: 198.1125) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for studying solid-state interactions .
Q. Validation Strategy :
Replicate studies with purified batches.
Employ orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .
Basic: How can experimental reproducibility be ensured for this compound’s synthesis?
Answer:
- Detailed protocols : Follow journal guidelines (e.g., Beilstein Journal) to document solvent grades, equipment calibration, and step-by-step procedures .
- Batch documentation : Record lot numbers of reagents and catalysts to trace variability .
- Independent replication : Collaborate with external labs to validate methods .
Example : For cyclopentane ring formation, specify reaction time (±5 min) and inert atmosphere (N/Ar) .
Advanced: What strategies resolve stereochemical uncertainties in derivatives of this compound?
Answer:
- Chiral chromatography : Separate enantiomers using columns like Chiralpak® IA/IB .
- Circular dichroism (CD) : Correlate optical activity with absolute configuration .
- Computational modeling : DFT calculations predict stable conformers and compare with experimental NMR data .
Case Study : For 1-amino-2-phenylcyclopentanecarboxylic acid isomers, X-ray and CD confirmed (1S,2S) vs. (1R,2S) configurations .
Advanced: How to design a structure-activity relationship (SAR) study for this compound’s bioactivity?
Answer:
- Core modifications : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the cyclopentane or morpholine ring .
- Biological testing : Screen analogs against target proteins (e.g., kinases) using fluorescence polarization or thermal shift assays .
- Data analysis : Use multivariate statistics (e.g., PCA) to correlate structural features with activity trends .
Q. SAR Table :
| Modification Site | Biological Impact | Reference |
|---|---|---|
| Morpholine N-substituent | Alters solubility and IC50 | |
| Cyclopentane carboxyl | Affects target binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
